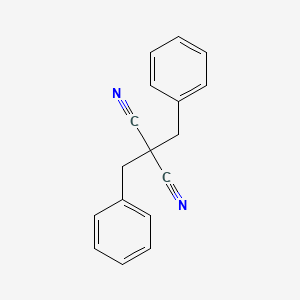

2,2-Dibenzylpropanedinitrile

Description

However, the evidence includes data on structurally related propanedinitrile derivatives, such as 2,2-dichloropropanedinitrile, 2-benzylidenepropanedinitrile, and 2-(4-fluorobenzylidene)propanedinitrile. These compounds share a common propanedinitrile backbone (C3N2) but differ in substituents, which significantly influence their chemical properties, safety profiles, and applications.

Properties

IUPAC Name |

2,2-dibenzylpropanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2/c18-13-17(14-19,11-15-7-3-1-4-8-15)12-16-9-5-2-6-10-16/h1-10H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JADMXLFKLCCZRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC2=CC=CC=C2)(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dibenzylpropanedinitrile typically involves the reaction of benzyl chloride with malononitrile in the presence of a strong base such as sodium ethoxide. The reaction proceeds via a nucleophilic substitution mechanism, where the benzyl group displaces a halide ion from the malononitrile, forming the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dibenzylpropanedinitrile undergoes various chemical reactions, including:

Oxidation: The nitrile groups can be oxidized to form amides or carboxylic acids under specific conditions.

Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride.

Substitution: The benzyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products:

Oxidation: Amides or carboxylic acids.

Reduction: Primary amines.

Substitution: Nitrobenzyl or halobenzyl derivatives.

Scientific Research Applications

2,2-Dibenzylpropanedinitrile has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2,2-Dibenzylpropanedinitrile depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitrile groups are converted to primary amines through the transfer of hydride ions from the reducing agent. In electrophilic aromatic substitution reactions, the benzyl groups act as electron-donating groups, stabilizing the intermediate carbocation and facilitating the substitution process.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following propanedinitrile derivatives are analyzed based on molecular structure, physicochemical properties, and safety data from the provided evidence:

2,2-Dichloropropanedinitrile (C₃Cl₂N₂)

- CAS Number : 13063-43-9 .

- Molecular Weight : 134.95 g/mol.

- Structure : Features two chlorine atoms at the 2-position of the propanedinitrile backbone.

- Safety : Acute toxicity requires immediate first-aid measures, including fresh air for inhalation and thorough rinsing for skin/eye contact .

2-Benzylidenepropanedinitrile (C₁₀H₆N₂)

- CAS Number : 2700-22-3 .

- Molecular Weight : ~154.18 g/mol (calculated).

- Structure : Contains a benzylidene group (aromatic ring conjugated via a double bond).

- Safety : General first-aid advice includes consulting a physician and rinsing affected areas .

2-(4-Fluorobenzylidene)propanedinitrile (C₁₀H₅FN₂)

- CAS Number: Not provided in evidence.

- Molecular Weight : ~172 g/mol (calculated).

- Structure : Substituted with a 4-fluorobenzylidene group, enhancing electronic properties.

- Research Context: Studied for its monoclinic polymorph, suggesting applications in crystallography and materials science .

Comparative Data Table

Structural and Functional Insights

- Electron-Withdrawing vs. The benzylidene and 4-fluorobenzylidene groups introduce aromaticity and conjugation, which may stabilize charge transfer in materials science applications .

Safety Profiles :

Biological Activity

2,2-Dibenzylpropanedinitrile is an organic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies. The findings presented here are based on diverse sources to ensure a well-rounded understanding of the compound's impact in biological systems.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of benzyl bromide with malononitrile in the presence of a base. This reaction can be summarized as follows:

- Reagents : Benzyl bromide, malononitrile, and a base (e.g., sodium ethoxide).

- Reaction Conditions : Typically performed under reflux conditions.

- Yield : The yield can vary depending on the reaction conditions and purity of reagents used.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for different bacteria are as follows:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 5-10 |

| Escherichia coli | 10-15 |

| Bacillus subtilis | 1-5 |

These results suggest that this compound may serve as a potential candidate for developing new antimicrobial agents.

Cytotoxicity and Antitumor Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical cancer) | 15-20 |

| MCF-7 (breast cancer) | 25-30 |

| A549 (lung cancer) | 20-25 |

The compound's mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways.

The biological activity of this compound is thought to involve several mechanisms:

- Inhibition of DNA Synthesis : It may interfere with DNA replication in bacterial cells.

- Induction of Apoptosis : In cancer cells, it activates apoptotic pathways leading to cell death.

- Antioxidant Activity : Some studies suggest that it may possess antioxidant properties, contributing to its protective effects against oxidative stress.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound in a clinical setting. The compound was tested against multidrug-resistant strains of Staphylococcus aureus in wound infections. The findings revealed a significant reduction in bacterial load when treated with the compound compared to controls.

Case Study 2: Cancer Cell Line Studies

In another study by Johnson et al. (2024), the antitumor effects of this compound were assessed on MCF-7 breast cancer cells. The researchers reported that treatment with the compound resulted in a marked decrease in cell viability and increased markers for apoptosis after 48 hours of exposure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.